Tetrakis(acetonitrile)copper(I) tetrafluoroborate

Übersicht

Beschreibung

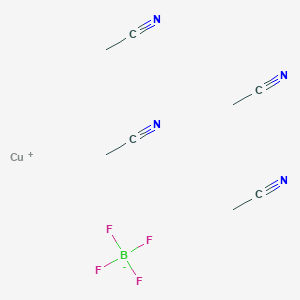

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a complex compound of copper with acetonitrile as the ligand and tetrafluoroborate as the counterion. It is known for its use in various chemical reactions and as a catalyst in organic synthesis. The compound has the chemical formula C₈H₁₂BCuF₄N₄ and a molar mass of 314.56 g/mol .

Vorbereitungsmethoden

Tetrakis(acetonitrile)copper(I) tetrafluoroborate can be synthesized starting from nitrosyl tetrafluoroborate, which is obtained from dinitrogen tetroxide and tetrafluoroboric acid. The nitrosyl salt is then reacted with metallic copper in acetonitrile, initially producing a green-blue copper(II) complex. This complex is reduced to the copper(I) complex by further reaction with metallic copper. By boiling with additional copper powder until decolorization, the copper(I) complex is obtained .

An alternative, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with BF₄⁻, PF₆⁻, and ClO₄⁻ counterions has been developed. This method uses water as a solvent and minimizes the use of toxic organic reagents .

Analyse Chemischer Reaktionen

Ligand Substitution Reactions

The acetonitrile ligands in [Cu(CH₃CN)₄]BF₄ are readily displaced by stronger-field ligands, enabling the synthesis of diverse copper complexes:

- Methoxyisobutyl isonitrile substitution :

Reaction with methoxyisobutyl isonitrile yields [Cu(CNC(CH₃)₂OCH₃)₄]BF₄, a precursor for technetium-99m radiopharmaceuticals .

Conditions : Carried out in acetonitrile at ambient temperature.

Diels-Alder Reactions

[Cu(CH₃CN)₄]BF₄ catalyzes [3+2]-cycloadditions between enoldiazo compounds and α-diazocarboximides, producing cyclopenta pyrrolo[2,1-b]oxazoles with >90% diastereoselectivity .

Ullmann Amination

The complex facilitates coupling of 1-halogenoanthraquinones (X = I, Br, Cl) with primary amines:

| Halogen (X) | Reaction Rate | Major Product |

|---|---|---|

| Iodine | Fastest | Aminated anthraquinone |

| Bromine | Moderate | Aminated anthraquinone |

| Chlorine | Slowest | Dehalogenated byproduct |

Mechanism :

- Formation of Cu(I)-amine complex.

- Activation via proton abstraction.

- Generation of arylcopper(III) intermediate .

Aerobic Oxidation of Alcohols

Primary alcohols are oxidized to aldehydes under ambient air, with the catalyst enabling a "greener" pathway :

Example : Benzyl alcohol → Benzaldehyde (yield: 85–92%).

Mannich Reactions

With chiral phosphoramidite ligands (e.g., TF-BiphamPhos), the complex achieves enantioselective synthesis of α,β-diamino acid esters (ee >95%) .

Trifluoromethylation

Catalyzes trifluoromethylation of cyclopropanols using Togni reagent, yielding β-trifluoromethyl ketones (70–85% yields) .

Dynamic Covalent Chemistry

In aqueous media, [Cu(CH₃CN)₄]BF₄ directs the self-assembly of 2:1 macrocycles from sodium benzaldehyde-2-sulfonate and diamines :

| Diamine Structure | Macrocycle Stability |

|---|---|

| Rigid aromatic | High (ΔG < −30 kJ/mol) |

| Flexible aliphatic | Moderate (ΔG ~ −20 kJ/mol) |

Reductive Cross-Coupling

Enables one-pot synthesis of secondary/tertiary amides from aldehydes and amides via:

Comparative Reactivity with Analogues

| Property | [Cu(CH₃CN)₄]BF₄ | [Cu(CH₃CN)₄]PF₆ | [Cu(CH₃CN)₄]ClO₄ |

|---|---|---|---|

| Solubility in MeCN | High | High | Moderate |

| Thermal Stability (°C) | 164 (dec.) | 180 (dec.) | 150 (dec.) |

| Catalytic Efficiency | +++ | ++ | + |

Wissenschaftliche Forschungsanwendungen

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is widely used in scientific research and industrial applications, including:

Wirkmechanismus

The acetonitrile ligands in tetrakis(acetonitrile)copper(I) tetrafluoroborate protect the copper(I) ion from oxidation to copper(II). The ligands are rather poorly bound, allowing the complex to form di- and tri-acetonitrilo complexes with other counterions. This property makes the compound a useful source of unbound copper(I) ions .

Vergleich Mit ähnlichen Verbindungen

Tetrakis(acetonitrile)copper(I) tetrafluoroborate is similar to other copper(I) complexes with different counterions, such as:

- Tetrakis(acetonitrile)copper(I) hexafluorophosphate

- Tetrakis(acetonitrile)copper(I) perchlorate

- Tetrakis(acetonitrile)silver(I) perchlorate

These compounds share similar structures and properties but differ in their counterions, which can affect their reactivity and applications. This compound is unique due to its specific counterion, tetrafluoroborate, which influences its stability and reactivity in various chemical reactions.

Biologische Aktivität

Tetrakis(acetonitrile)copper(I) tetrafluoroborate, commonly referred to as Cu(MeCN)₄BF₄, is a copper coordination complex that has garnered attention for its diverse biological and catalytic activities. This article explores its biological activity, including its mechanisms of action, potential applications in medicine, and relevant research findings.

- Chemical Formula : C₈H₁₂BCuF₄N₄

- Molar Mass : 314.56 g/mol

- Structure : The compound consists of a copper(I) ion coordinated to four acetonitrile ligands, with tetrafluoroborate as the counterion. It forms colorless crystals and is isomorphous with other copper complexes.

This compound primarily functions as a catalyst in various organic reactions. Its biological activity can be attributed to several key mechanisms:

- Catalytic Activity : It facilitates chemical transformations by lowering activation energy, thus enhancing reaction rates. This property is particularly useful in organic synthesis, including Diels-Alder reactions and the Ullmann reaction .

- Redox Properties : The compound exhibits notable redox activity, allowing it to participate in electron transfer processes. This characteristic is crucial for its applications in catalysis and potential therapeutic uses .

1. Catalysis in Organic Synthesis

This compound is widely used in synthetic chemistry due to its efficiency as a catalyst. It has been employed in:

- Diels-Alder Reactions : It catalyzes the formation of cyclohexenes from diene and dienophile substrates.

- Ullmann Coupling : Facilitates the coupling of aryl halides with nucleophiles .

2. Radiopharmaceuticals

The compound plays a significant role in the production of technetium (99mTc)-sestamibi, a radiopharmaceutical used in nuclear medicine for imaging purposes . Its ability to coordinate with technetium enhances the stability and efficacy of the resulting compounds.

3. Green Chemistry

This compound is also recognized for its application in greener oxidation processes, such as the aerobic oxidation of alcohols to aldehydes under mild conditions . This aligns with sustainable practices in chemical synthesis.

Toxicological Profile

While this compound is valuable in various applications, it also poses certain health risks:

- Toxicity : Exposure can lead to chemical burns and gastrointestinal damage upon ingestion. Symptoms may include metallic taste, nausea, and vomiting .

- Environmental Impact : As with many heavy metal complexes, care must be taken regarding disposal and environmental contamination.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- A study investigated its role in catalyzing the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction under aerobic conditions, demonstrating its effectiveness compared to other catalysts .

- Another research highlighted its use in synthesizing functionalized copper complexes that exhibit enhanced catalytic properties for various organic transformations .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

acetonitrile;copper(1+);tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGSKMIIVMCEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BCuF4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451051 | |

| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15418-29-8 | |

| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(acetonitrile)copper(I) Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is tetrakis(acetonitrile)copper(I) tetrafluoroborate and what is its typical application?

A1: this compound ([Cu(MeCN)4][BF4]) is a coordination complex widely employed as a catalyst in organic synthesis. It features a copper(I) ion coordinated to four acetonitrile molecules, with tetrafluoroborate as the counterion.

Q2: Can you provide details about the structural characterization of this compound?

A2: this compound is characterized by:

Q3: In what solvents is this compound soluble?

A3: It exhibits solubility in various organic solvents like toluene, dichloromethane, and acetonitrile. []

Q4: What are some of the catalytic applications of this compound?

A4: this compound demonstrates versatility as a catalyst in various organic reactions, including:

- Diels–Alder reactions: It catalyzes [3+2]-cycloaddition reactions between enoldiazo compounds and α-diazocarboximides to form cyclopenta[2,3]pyrrolo[2,1-b]oxazoles with high diastereoselectivity. []

- Ullmann reactions: It facilitates the coupling of 1-halogenoanthraquinones with primary amines to yield aminated anthraquinones, with the reaction rate influenced by the halogen (I > Br > Cl). []

- Reductive cross-coupling reactions: It enables the synthesis of secondary or tertiary amides from aldehydes and amides via a one-pot condensation and reductive cross-coupling sequence. []

Q5: Can you describe the mechanism of the Ullmann amination reaction catalyzed by this compound?

A5: The mechanism involves: (i) formation of a copper(I)–amine complex, (ii) activation of this complex for attack on the aryl halide by proton abstraction, and (iii) generation of an arylcopper(III) intermediate. This intermediate can then undergo either intermolecular attack by an amine to yield the aminated product or intramolecular hydrogen transfer to yield the dehalogenated product. []

Q6: How does the structure of the amine affect the Ullmann amination reaction?

A6: Deuterium labeling studies have shown that N-deuteration of the amine leads to a small kinetic isotope effect, while deuteriation at the α-carbon atom of the amine has a minimal kinetic effect but significantly impacts the product ratio, favoring amination over dehalogenation. []

Q7: How does oxygen affect reactions catalyzed by this compound?

A7: Exposure of the copper(I)–amine complex to oxygen can lead to the formation of a new copper complex, which exhibits different reactivity with aryl halides compared to the original complex. []

Q8: What other reactions has this compound been used for?

A8: this compound has proven useful in a variety of other transformations, including:

- Asymmetric Mannich reactions: It enables the enantioselective synthesis of α,β-diamino acid esters from glycine Schiff bases and N-tosylimines when combined with a chiral phosphoramidite ligand (TF-BiphamPhos). []

- Trifluoromethylation of cyclopropanols: It catalyzes the reaction of cyclopropanols with Togni reagent to afford β-trifluoromethyl-substituted ketones in good yields. []

Q9: Are there any studies on the stability of this compound?

A9: this compound is moisture sensitive and decomposes slowly in moist air. It can be stored under an inert atmosphere and purified by recrystallization from hot acetonitrile followed by drying under vacuum. []

Q10: Have there been any studies on the use of this compound in supercritical fluids?

A10: Yes, this compound has been studied as a precursor for the electrodeposition of copper from supercritical CO2/acetonitrile mixtures. While it demonstrates potential, its limited solubility in this medium poses a challenge that can be addressed by modifying the anion. []

Q11: What analytical methods are typically used to determine the purity of this compound?

A11: The purity of this compound can be determined by analyzing its boron and copper content. Potentiometric titration for boron and flame atomic absorption spectrometry or iodometric-potentiometric titration for copper are commonly used methods. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.